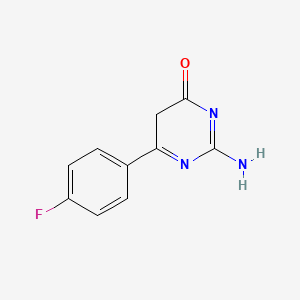![molecular formula C27H23NO11S3 B11037357 tetramethyl 2'-methoxy-7',7'-dimethyl-4',5'-dioxo-4',5'-dihydro-7'H-spiro[1,3-dithiole-2,11'-pyrrolo[3,2,1-ij]thiopyrano[2,3-c]quinoline]-4,5,9',10'-tetracarboxylate](/img/structure/B11037357.png)
tetramethyl 2'-methoxy-7',7'-dimethyl-4',5'-dioxo-4',5'-dihydro-7'H-spiro[1,3-dithiole-2,11'-pyrrolo[3,2,1-ij]thiopyrano[2,3-c]quinoline]-4,5,9',10'-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyl 2’-methoxy-7’,7’-dimethyl-4’,5’-dioxo-4’,5’-dihydro-7’H-spiro[1,3-dithiole-2,11’-pyrrolo[3,2,1-ij]thiopyrano[2,3-c]quinoline]-4,5,9’,10’-tetracarboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of tetramethyl 2’-methoxy-7’,7’-dimethyl-4’,5’-dioxo-4’,5’-dihydro-7’H-spiro[1,3-dithiole-2,11’-pyrrolo[3,2,1-ij]thiopyrano[2,3-c]quinoline]-4,5,9’,10’-tetracarboxylate involves multiple steps and specific reaction conditions. The synthetic route typically includes the formation of the spiro compound through a series of cyclization reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency.
Chemical Reactions Analysis
Tetramethyl 2’-methoxy-7’,7’-dimethyl-4’,5’-dioxo-4’,5’-dihydro-7’H-spiro[1,3-dithiole-2,11’-pyrrolo[3,2,1-ij]thiopyrano[2,3-c]quinoline]-4,5,9’,10’-tetracarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, researchers are exploring its potential as a therapeutic agent due to its unique structure and functional groups. Additionally, it may have industrial applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tetramethyl 2’-methoxy-7’,7’-dimethyl-4’,5’-dioxo-4’,5’-dihydro-7’H-spiro[1,3-dithiole-2,11’-pyrrolo[3,2,1-ij]thiopyrano[2,3-c]quinoline]-4,5,9’,10’-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to these targets, which can include enzymes, receptors, and other proteins. The pathways involved may include signal transduction pathways, metabolic pathways, and other cellular processes.
Comparison with Similar Compounds
When compared to similar compounds, tetramethyl 2’-methoxy-7’,7’-dimethyl-4’,5’-dioxo-4’,5’-dihydro-7’H-spiro[1,3-dithiole-2,11’-pyrrolo[3,2,1-ij]thiopyrano[2,3-c]quinoline]-4,5,9’,10’-tetracarboxylate stands out due to its unique spiro structure and the presence of multiple functional groups
Properties
Molecular Formula |
C27H23NO11S3 |
|---|---|
Molecular Weight |
633.7 g/mol |
IUPAC Name |
tetramethyl 14'-methoxy-8',8'-dimethyl-10',11'-dioxospiro[1,3-dithiole-2,3'-6-thia-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2(7),4,12,14-pentaene]-4,4',5,5'-tetracarboxylate |
InChI |
InChI=1S/C27H23NO11S3/c1-26(2)20-13(11-8-10(35-3)9-12-15(11)28(26)21(30)16(12)29)27(14(22(31)36-4)17(40-20)23(32)37-5)41-18(24(33)38-6)19(42-27)25(34)39-7/h8-9H,1-7H3 |
InChI Key |
IWBNYGGPYWFLCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=C4N1C(=O)C(=O)C4=CC(=C3)OC)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methylsulfanyl-2-phenyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione](/img/structure/B11037276.png)
![4-(4-fluorophenyl)-1-methyl-7-(3,4,5-trimethoxyphenyl)-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione](/img/structure/B11037283.png)

![2'-{[3-(1H-benzimidazol-2-yl)phenyl]carbamoyl}biphenyl-2-carboxylic acid](/img/structure/B11037291.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5,6-dimethoxy-1H-indole-2-carboxamide](/img/structure/B11037314.png)
![4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]benzoic acid](/img/structure/B11037326.png)
![tetramethyl 7'-ethoxy-6'-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11037327.png)
![N-[2-(1,3,5-Trimethyl-1H-pyrazol-4-YL)ethyl]-2-butynamide](/img/structure/B11037340.png)
![4-amino-7-(4-fluorophenyl)-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one](/img/structure/B11037342.png)
![1-[(4-chlorophenyl)imino]-8-fluoro-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11037344.png)

![3-(4-chlorophenyl)-5-(2,3-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11037361.png)
![Tetramethyl 9'-methoxy-5',5'-dimethyl-6'-(phenylcarbamoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11037365.png)
